molecular formula C6H8N2O2 B3097999 Methyl 3-amino-1H-pyrrole-2-carboxylate CAS No. 1326566-41-9

Methyl 3-amino-1H-pyrrole-2-carboxylate

Cat. No.: B3097999
CAS No.: 1326566-41-9
M. Wt: 140.14
InChI Key: XEQCCHQDRJPUNM-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 1326566-41-9) is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at position 3 and a methyl ester at position 2. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol . This compound is synthesized via cyclization and esterification reactions, often involving sodium ethylate catalysis . It is a solid with >98% purity and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents and kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired pyrrole derivative in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-1H-pyrrole-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in organic synthesis .

Medicinal Chemistry

The compound has been explored for its bioactive properties , particularly in drug discovery. It shows potential as an enzyme inhibitor, which may hinder the function of specific enzymes by binding to their active sites. This capability is crucial for developing new therapeutic agents targeting various diseases .

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. Its interactions with cellular receptors can influence signal transduction pathways, making it a candidate for further pharmacological studies .

Material Science

In industry, this compound is utilized in developing novel materials with unique electronic properties. The pyrrole ring's electronic characteristics contribute to the material's performance in electronic applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This finding supports its role in drug design aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 252932-48-2)

  • Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing its molecular weight (181.18 g/mol vs. 154.17 g/mol) .
  • Synthesis: Synthesized via condensation of diethyl 2-aminomalonate with active intermediates, followed by cyclization .
  • Applications : Used in TLR4 inhibitor development; its hydrochloride salt (CAS: 252932-49-3) is a solid with enhanced stability .
  • Key Contrast : The ethyl ester’s larger alkyl group may reduce solubility in polar solvents compared to the methyl derivative.

Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS: 1255779-92-0)

  • Structural Differences : A methyl group at position 5 introduces steric hindrance, altering electronic distribution.

Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 36131-43-8)

  • Functional Group Variation: The amino group is replaced by a formyl group, increasing electrophilicity.
  • Similarity Score : 0.96 (structural similarity to the target compound) .
  • Applications: Used in heterocyclic synthesis; the formyl group enables condensation reactions, unlike the amino group in the target compound.

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate (CAS: 1038697-86-7)

  • Structural Modifications: Incorporates a cyano group at position 4 and an ethyl substituent at position 1.
  • Impact: The cyano group introduces electron-withdrawing effects, enhancing stability but reducing nucleophilicity at the pyrrole ring .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-amino-1H-pyrrole-2-carboxylate 1326566-41-9 C₇H₁₀N₂O₂ 154.17 3-NH₂, 2-COOCH₃ Antitumor agents, kinase inhibitors
Ethyl 3-amino-1H-pyrrole-2-carboxylate 252932-48-2 C₈H₁₂N₂O₂ 181.18 3-NH₂, 2-COOCH₂CH₃ TLR4 inhibitors, intermediates
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 36131-43-8 C₈H₉NO₃ 167.16 3-CHO, 2-COOCH₂CH₃ Heterocyclic synthesis
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate 1255779-92-0 C₇H₁₀N₂O₂ 154.17 3-NH₂, 5-CH₃, 2-COOCH₃ Not reported (structural analog)
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate 1038697-86-7 C₁₀H₁₃N₃O₂ 207.23 3-NH₂, 4-CN, 1-CH₂CH₃, 2-COOCH₂CH₃ Specialty intermediates

Key Research Findings

  • Synthetic Flexibility: this compound’s methyl ester group allows for easier hydrolysis compared to ethyl esters, enabling rapid derivatization in drug discovery .
  • Biological Activity : Ethyl analogs (e.g., CAS: 252932-48-2) show promise in TLR4 inhibition, but methyl derivatives may offer better bioavailability due to lower molecular weight .
  • Stability: Cyano-substituted derivatives (e.g., CAS: 1038697-86-7) exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

Biological Activity

Methyl 3-amino-1H-pyrrole-2-carboxylate (CAS No. 1326566-41-9) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activities, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C6_6H8_8N2_2O2_2
  • Molecular Weight : 140.14 g/mol
  • Purity : Varies by supplier; typically high purity is required for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds within the pyrrole family exhibit significant activity against various pathogens, including drug-resistant strains. For instance:

  • Anti-Tuberculosis Activity : A study focusing on pyrrole derivatives found that several compounds demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MICs) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship (SAR) indicated that modifications to the pyrrole ring could enhance efficacy.
  • Antibacterial Properties : Other derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds were subjected to extensive biophysical characterization to understand their binding interactions with bacterial targets .

Antitumor Activity

This compound has also been investigated for its antitumor properties:

  • Cell Line Studies : Compounds derived from this scaffold were tested against various human carcinoma cell lines, such as A-431 and MDA-MB-468. Notably, some derivatives exhibited IC50 values in the low micromolar range (0.065–9.4 µmol/L), indicating promising antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anti-TB activity
Methylation of nitrogenLoss of activity
Substitution on the pyrrole ringVaries; some substitutions enhance potency while others reduce it

For example, replacing hydrogen atoms on the pyrrole with methyl groups led to a substantial decrease in anti-TB activity, highlighting the importance of specific functional groups in maintaining biological efficacy .

Case Studies

  • Study on Anti-Tuberculosis Efficacy : A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit MmpL3, a crucial enzyme in mycolic acid biosynthesis in M. tuberculosis. The most active compounds showed excellent stability and low cytotoxicity, making them suitable candidates for further development as anti-TB agents .
  • Antitumor Evaluations : In vitro assays demonstrated that certain derivatives of this compound effectively inhibited cancer cell proliferation. The results suggest that these compounds may serve as leads for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves reacting ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride with phenyl isothiocyanate to form a thiourea intermediate, followed by acid-catalyzed cyclization to yield fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) . Alternative routes include direct functionalization of the pyrrole ring using acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions, as evidenced by NMR-confirmed products (δ 12.52 ppm for NH protons, δ 6.32 ppm for aromatic protons) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • 1H NMR : Distinct NH proton signals (δ 12.10–12.52 ppm) confirm hydrogen bonding. Aromatic protons appear between δ 6.32–7.57 ppm, with splitting patterns indicating substitution effects .
  • Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 402.2 for iodinated derivatives) validate molecular weight .
  • X-ray Crystallography : While not directly reported for this compound, related pyrrole derivatives (e.g., ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidines) are resolved using SHELXL, emphasizing the importance of crystallographic software for structural accuracy .

Q. What are its primary applications in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for antitumor agents. For example, condensation with cyclohexylamine via HATU-mediated coupling generates acetamide derivatives evaluated for cytotoxicity . Its ester group enables further functionalization (e.g., hydrolysis to carboxylic acids for kinase inhibitor development) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound?

  • Methodological Answer : The amino and ester groups create competing reactive sites. To achieve regioselectivity:

  • Protection/Deprotection : Temporarily blocking the amino group with Boc anhydride allows selective ester hydrolysis .
  • Catalytic Control : Palladium-mediated cross-coupling (e.g., Suzuki reactions) targets the C-5 position, avoiding side reactions at C-3 .
    Contradictions in yield (e.g., 23% for iodinated derivatives vs. 72% for difluorophenyl analogs) suggest solvent polarity and steric effects significantly influence outcomes .

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer : Retrosynthetic analysis using databases like Reaxys and Pistachio predicts feasible routes. For example:

  • DFT Calculations : Model transition states for cyclization steps, identifying optimal acid catalysts (e.g., HCl vs. TFA) .
  • Machine Learning : Tools trained on reaction datasets (e.g., BKMS_METABOLIC) recommend solvent systems (e.g., DMF/EtOH) to maximize yield .

Q. How do structural modifications impact bioactivity?

  • Methodological Answer : Systematic SAR studies reveal:

  • Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester to a free carboxylic acid enhances water solubility but reduces membrane permeability, impacting cellular uptake .
  • Amino Group Alkylation : N-Methylation (via NaH/CH₃I) decreases toxicity in vitro but may reduce target binding affinity .

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Variability (e.g., 21–78% yields ) arises from:

  • Purity of Starting Materials : Commercial ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride often contains impurities; recrystallization in MeOH/Et₂O improves reactivity .
  • Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and optimize reaction times .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQCCHQDRJPUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-amino-1H-pyrrole-2-carboxylate
Methyl 3-amino-1H-pyrrole-2-carboxylate
Methyl 3-amino-1H-pyrrole-2-carboxylate
Methyl 3-amino-1H-pyrrole-2-carboxylate
Methyl 3-amino-1H-pyrrole-2-carboxylate
Methyl 3-amino-1H-pyrrole-2-carboxylate

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